![molecular formula C9H6F6O2S B12567499 1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene CAS No. 194222-97-4](/img/structure/B12567499.png)
1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene is a chemical compound characterized by the presence of trifluoromethyl and trifluoromethanesulfonyl groups attached to a benzene ring
Méthodes De Préparation
One common method is the trifluoromethylation of aromatic compounds using trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as a reagent under photoredox catalysis conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl and trifluoromethanesulfonyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring.
Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include halides, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .
Applications De Recherche Scientifique
1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique properties make it a candidate for drug development and other biomedical applications.
Industry: It is used in the production of agrochemicals and materials with specific desired properties
Mécanisme D'action
The mechanism by which 1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethanesulfonyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene
- 1-(Methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene
Compared to these compounds, 1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethyl and trifluoromethanesulfonyl groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
194222-97-4 |
|---|---|
Formule moléculaire |
C9H6F6O2S |
Poids moléculaire |
292.20 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-4-(trifluoromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H6F6O2S/c10-8(11,12)7-3-1-6(2-4-7)5-18(16,17)9(13,14)15/h1-4H,5H2 |
Clé InChI |
FNBCUMHQBDQVGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
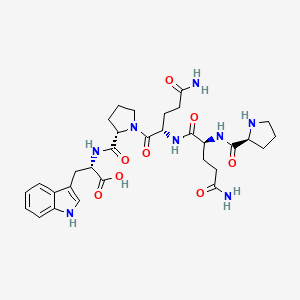
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
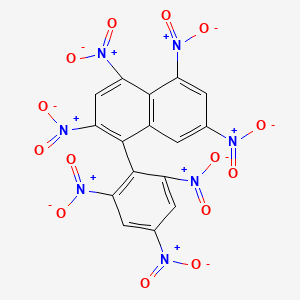
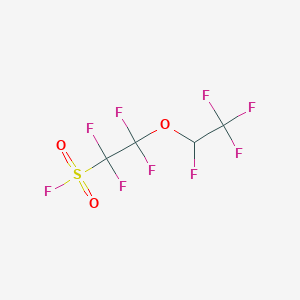
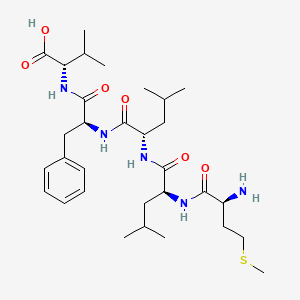
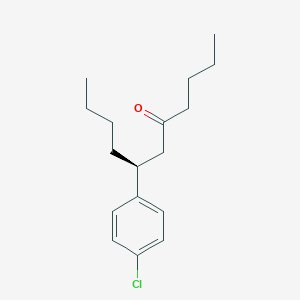
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
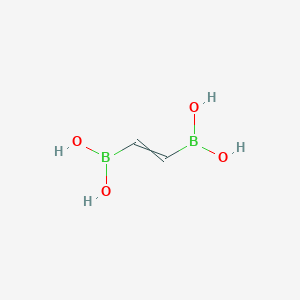
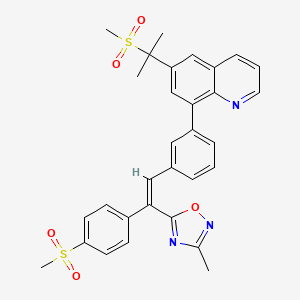

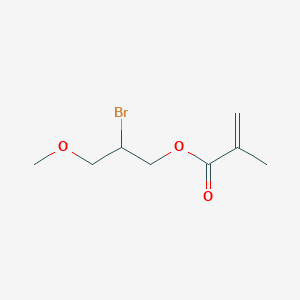
![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)

